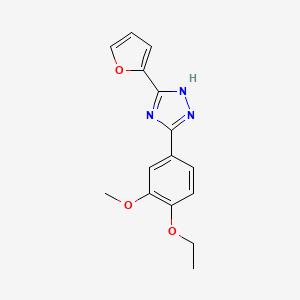
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorophenyl group at the 3-position and an iodine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 3-chlorophenylhydrazine with an appropriate 1,3-diketone under acidic conditions to form the pyrazole ring. The iodination at the 4-position can be achieved using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine-substituted position.
Oxidation and Reduction: The pyrazole ring can participate in various oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The chlorophenyl and iodine groups make the compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The products of these reactions can vary widely, including substituted pyrazoles, pyrazole derivatives with altered electronic properties, and complex organic molecules formed through coupling reactions.
科学的研究の応用
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole depends on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with certain receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
3-(3-Chlorophenyl)-1H-pyrazole: Lacks the iodine substitution, which affects its reactivity and applications.
4-Iodo-1H-pyrazole: Lacks the chlorophenyl group, resulting in different chemical properties and uses.
3-(3-Chlorophenyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness: 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole is unique due to the presence of both the chlorophenyl and iodine substituents, which confer distinct electronic and steric properties. These features make it particularly valuable in cross-coupling reactions and as a versatile intermediate in organic synthesis.
特性
分子式 |
C9H6ClIN2 |
|---|---|
分子量 |
304.51 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChIキー |
CDSJFFFKPZZUAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=NN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




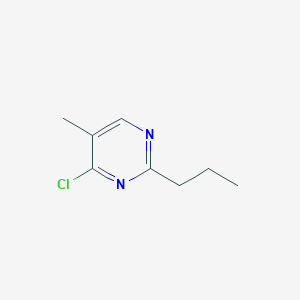
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)



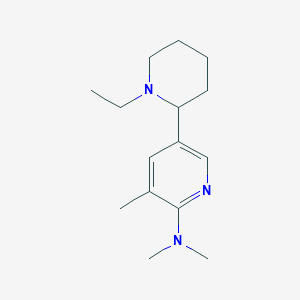
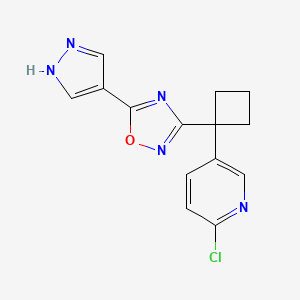
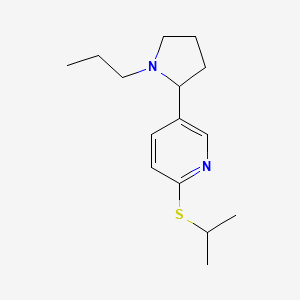
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)
